[2-(Dibenzylamino)pyrimidin-5-YL]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dibenzylamino)pyrimidin-5-YL]boronic acid typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
[2-(Dibenzylamino)pyrimidin-5-YL]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Chan-Lam coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) . The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions include various boronic esters, boronate esters, and substituted pyrimidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2-(Dibenzylamino)pyrimidin-5-YL]boronic acid is widely used in cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules .
Biology
In biological research, this compound is used as a building block for the synthesis of biologically active molecules, including potential drug candidates .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of [2-(Dibenzylamino)pyrimidin-5-YL]boronic acid involves its ability to form stable complexes with various molecular targets. This includes the inhibition of enzymes and the modulation of signaling pathways . The boronic acid group can interact with hydroxyl and amino groups in proteins, leading to the formation of covalent bonds and the inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another widely used boronic acid in organic synthesis.
4-(Dibenzylamino)phenylboronic acid: Similar in structure but with a phenyl group instead of a pyrimidine ring.
2-(Diphenylamino)pyrimidin-5-YL]boronic acid: Similar in structure but with diphenylamino instead of dibenzylamino.
Uniqueness
[2-(Dibenzylamino)pyrimidin-5-YL]boronic acid is unique due to its specific structure, which allows for selective interactions with molecular targets. This makes it particularly useful in the synthesis of complex organic molecules and in the development of new therapeutic agents .
Properties
Molecular Formula |
C18H18BN3O2 |
---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
[2-(dibenzylamino)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C18H18BN3O2/c23-19(24)17-11-20-18(21-12-17)22(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-12,23-24H,13-14H2 |
InChI Key |
NGKCONWIABQMKL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.